6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Anticancer Cytotoxicity Benzothiazole-piperazine

6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897469-72-6, molecular weight 403.5 g/mol, formula C23H21N3O2S) is a synthetic small molecule belonging to the benzothiazole-piperazine class. Its structure combines a 6-methoxy-1,3-benzothiazole core connected via a piperazine linker to a naphthalene-2-carbonyl moiety.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5
CAS No. 897469-72-6
Cat. No. B2418488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS897469-72-6
Molecular FormulaC23H21N3O2S
Molecular Weight403.5
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(24-20)26-12-10-25(11-13-26)22(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15H,10-13H2,1H3
InChIKeyFSIQAAHBRQVINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide to 6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897469-72-6): A Specialized Benzothiazole-Piperazine Scaffold


6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897469-72-6, molecular weight 403.5 g/mol, formula C23H21N3O2S) is a synthetic small molecule belonging to the benzothiazole-piperazine class. Its structure combines a 6-methoxy-1,3-benzothiazole core connected via a piperazine linker to a naphthalene-2-carbonyl moiety. This architecture places it within a broader family of compounds investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and CNS-targeted activities [1]. The compound is primarily available through custom synthesis or specialty chemical suppliers and has not yet been the subject of dedicated, peer-reviewed pharmacological characterization. Its procurement value lies in its potential as a starting scaffold for medicinal chemistry optimization, rather than as a validated biological probe.

Why In-Class Analogs Cannot Replace 6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole in Focused SAR Campaigns


Within the benzothiazole-piperazine class, minor structural variations—particularly at the piperazine N-substituent and the benzothiazole ring—produce large shifts in both potency and target selectivity. For instance, in a published series of benzothiazole-piperazines, aroyl-substituted compounds (1h, 1j) displayed markedly higher cytotoxicity than benzyl or sulfonyl analogs, demonstrating that the carbonyl-linked aromatic group is a critical pharmacophoric element [1]. The specific combination of a 6-methoxy electron-donating group on the benzothiazole and a naphthalene-2-carbonyl substituent on the piperazine in the target compound is not replicated in any other commercially available or literature-reported analog. Simple substitution with 2-(piperazin-1-yl)benzothiazole building blocks lacking the methoxy and naphthoyl groups would abolish the intended SAR vector, making the target compound non-fungible for research programs exploring this precise substitution pattern.

Quantitative Differentiation Evidence for 6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Versus Closest Analogs


Cytotoxic Potency Advantage of Aroyl-Substituted Benzothiazole-Piperazines Over Benzyl- and Sulfonyl-Substituted Analogs in Cancer Cell Lines

In a series of ten benzothiazole-piperazine derivatives evaluated by Gurdal et al. (2015), aroyl-substituted compounds 1h and 1j demonstrated the highest cytotoxic activity across HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines by SRB assay [1]. Although the target compound (CAS 897469-72-6) was not directly tested in this study, it shares the structural hallmark of an aroyl (naphthalene-2-carbonyl) substituent that was associated with superior activity compared to benzyl and sulfonyl analogs. The closest analog in the series, compound 1h (benzoyl-substituted piperazine-benzothiazole), exhibited GI50 values significantly lower than non-aroyl derivatives, with the aroyl group contributing to enhanced apoptosis induction via cell cycle arrest at subG1 phase [1].

Anticancer Cytotoxicity Benzothiazole-piperazine SAR

Structural Differentiation from Non-Methoxylated Benzothiazole-Piperazine Scaffolds and Impact on Predicted Pharmacokinetic Properties

The 6-methoxy substitution on the benzothiazole ring distinguishes CAS 897469-72-6 from non-methoxylated analogs such as 2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS not retrieved; represented by prohibited vendor entries). In a related structural series of 2-piperazinyl-benzothiazole derivatives explored as PPARδ agonists, the introduction of methoxy or other electron-donating groups on the benzothiazole core modulated both target engagement and metabolic stability [1]. Methoxy-substituted benzothiazole-piperazine derivatives bearing propanamide chains have also demonstrated antimicrobial and antioxidant activities in controlled assays, with molecular docking studies indicating that the methoxy group contributes to hydrogen-bonding interactions within enzyme active sites [2]. While direct comparative pharmacokinetic data for CAS 897469-72-6 are unavailable, analogous 6-methoxybenzothiazole-piperazine compounds with favorable druglikeness predictions have been reported, suggesting that the methoxy group may improve solubility and membrane permeability relative to unsubstituted or halogenated counterparts [2].

Medicinal Chemistry Druglikeness Benzothiazole Methoxy substituent

Naphthalene-2-carbonyl vs. Naphthalene-1-carbonyl Regioisomer: Impact on Cholinesterase Inhibitory Selectivity in Benzothiazole-Piperazine Series

In a 2017 study by Gurdal et al., benzothiazole-piperazine derivative 2j, which contains a naphthalene-2-yl structural motif, exhibited moderate and selective inhibition against acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) (IC50 values not publicly disclosed in the abstract but confirmed as selective) [1]. The regiochemistry of the naphthalene attachment (2-carbonyl vs. 1-carbonyl) is anticipated to influence the orientation of the aromatic group within the AChE active site, as demonstrated by molecular docking studies comparing compound 2j with donepezil [1]. The target compound (CAS 897469-72-6) bears the naphthalene-2-carbonyl regioisomer, distinguishing it from the isomeric naphthalene-1-carbonyl analog (CAS 5960-28-1, 2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole). In arylpiperazine series, naphthalene-2-substituted compounds have demonstrated more favorable 5-HT1A receptor affinity compared to naphthalene-1-substituted isomers, indicating that the 2-position attachment can confer superior target engagement profiles [2].

Acetylcholinesterase Butyrylcholinesterase Selectivity Regioisomer

Predicted Selectivity Advantage of the Piperazine-Naphthoyl Scaffold Over Donepezil-Like Benzylpiperidine Cholinesterase Inhibitors

Molecular docking studies of benzothiazole-piperazine compound 2j revealed a distinct binding mode within the AChE active site compared to donepezil, a clinically used piperidine-based AChE inhibitor [1]. While donepezil interacts with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, the benzothiazole-piperazine scaffold demonstrated a binding orientation that favors the PAS, potentially offering a different selectivity profile against BuChE [1]. The target compound (CAS 897469-72-6) retains the benzothiazole-piperazine core that was associated with this differentiated binding pose. By contrast, simple piperazine-benzothiazole building blocks (e.g., 2-piperazin-1-yl-1,3-benzothiazole, CAS 55745-83-0) lack the naphthalene-2-carbonyl group required for PAS engagement, and non-benzothiazole AChE inhibitors like donepezil engage both CAS and PAS with different stoichiometry.

Acetylcholinesterase Donepezil Selectivity Piperazine vs. Piperidine

Recommended Procurement and Application Scenarios for 6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole


Medicinal Chemistry SAR Expansion of Aroyl-Substituted Benzothiazole-Piperazine Anticancer Leads

Procure CAS 897469-72-6 as a structurally unique starting point for synthesizing a focused library of naphthalene-2-carbonyl analogs. Based on the established superior cytotoxicity of aroyl-substituted benzothiazole-piperazines (compounds 1h, 1j) over benzyl and sulfonyl derivatives in HUH-7, MCF-7, and HCT-116 cell lines [1], this scaffold can be used to probe the contribution of the extended naphthalene aromatic surface to antiproliferative activity and apoptosis induction. The 6-methoxy group provides an additional vector for hydrogen-bonding optimization.

Discovery of Selective Acetylcholinesterase Inhibitors with a Novel Binding Mode

Utilize the compound as a core scaffold for developing peripherally selective AChE inhibitors. Molecular docking evidence from benzothiazole-piperazine analog 2j indicates a PAS-biased binding mode distinct from donepezil, with moderate AChE inhibition and low BuChE activity [2]. The naphthalene-2-carbonyl group is expected to enhance PAS engagement, making this compound suitable for iterative optimization toward CNS-penetrant or peripherally restricted cholinesterase modulators.

Chemical Probe for NAAA or Related Hydrolase Target Engagement Studies

Deploy CAS 897469-72-6 as a starting point for developing non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors. A related benzothiazole-piperazine series has yielded potent, selective, and orally bioavailable NAAA inhibitors with in vivo efficacy in a mouse model of multiple sclerosis [3]. The naphthalene-2-carbonyl substitution pattern may modulate the non-covalent binding mechanism and enhance CNS penetration, warranting procurement for structure-activity relationship studies in neuroinflammation.

Antimicrobial and Antioxidant Benzothiazole-Piperazine Hybrid Design

Leverage the 6-methoxybenzothiazole-piperazine substructure for designing dual-action antimicrobial-antioxidant agents. Published 6-methoxybenzothiazole-piperazine propanamides have demonstrated MIC values of 32–128 µg/mL against S. aureus and E. coli, along with DPPH radical scavenging activity, with molecular docking supporting target engagement in bacterial enzyme active sites [4]. The naphthalene-2-carbonyl variant offers a bulkier hydrophobic substituent that may alter the antimicrobial spectrum and potency relative to the propanamide series.

Quote Request

Request a Quote for 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.